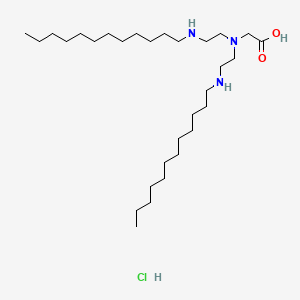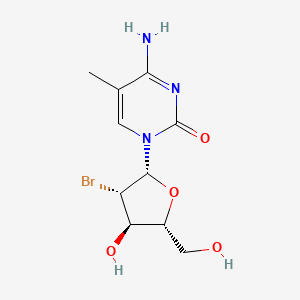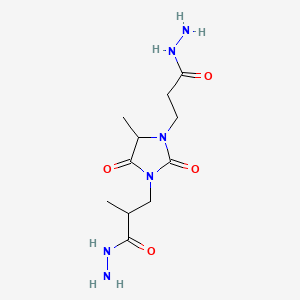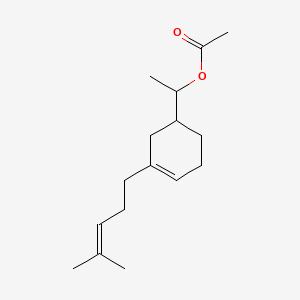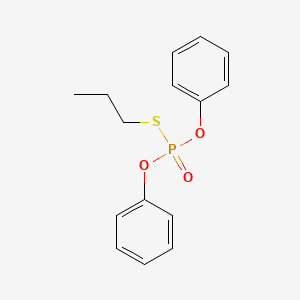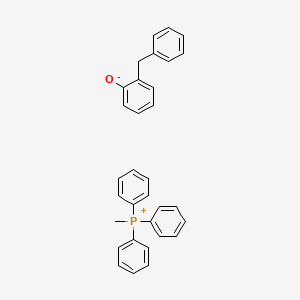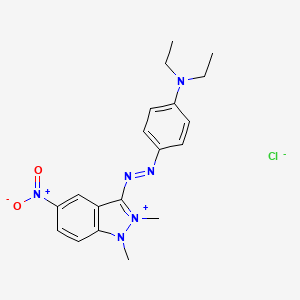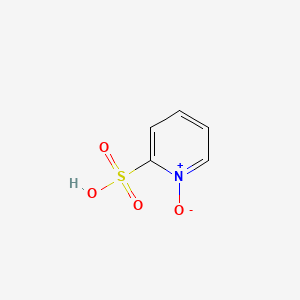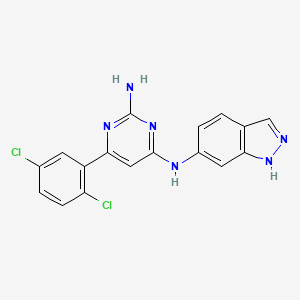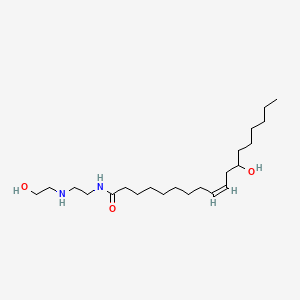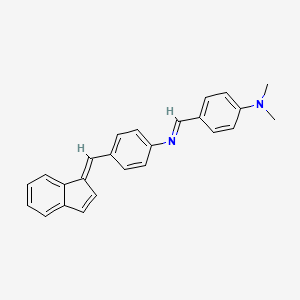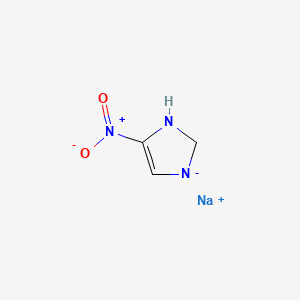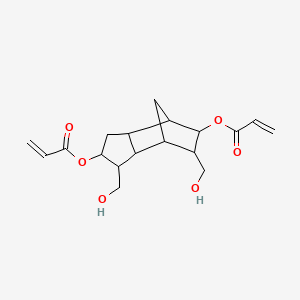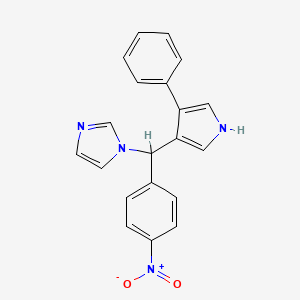
1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound belonging to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . The compound is notable for its unique structure, which includes a nitrophenyl group and a phenyl-pyrrol group attached to the imidazole core.
准备方法
The synthesis of 1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- typically involves multi-step organic reactions. One common method involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further synthetic steps to introduce the nitrophenyl and phenyl-pyrrol groups . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and purity.
化学反应分析
1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines
科学研究应用
1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
作用机制
The mechanism of action of 1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The nitrophenyl and phenyl-pyrrol groups contribute to its binding affinity and specificity .
相似化合物的比较
Compared to other phenylimidazoles, 1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is unique due to its specific substituents. Similar compounds include:
4-Phenyl-1H-imidazole: Lacks the nitrophenyl and phenyl-pyrrol groups.
1-(4-Nitrophenyl)-1H-imidazole: Contains the nitrophenyl group but lacks the phenyl-pyrrol group.
4-((4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: A more complex derivative with additional functional groups.
属性
CAS 编号 |
170938-57-5 |
|---|---|
分子式 |
C20H16N4O2 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
1-[(4-nitrophenyl)-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole |
InChI |
InChI=1S/C20H16N4O2/c25-24(26)17-8-6-16(7-9-17)20(23-11-10-21-14-23)19-13-22-12-18(19)15-4-2-1-3-5-15/h1-14,20,22H |
InChI 键 |
ZZLWYSBRYWHHQI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(C3=CC=C(C=C3)[N+](=O)[O-])N4C=CN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


